molecular formula C25H19Cl2NO5 B2466528 [(Z)-[[2-(1,3-benzodioxol-5-yl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 2,4-dichlorobenzoate CAS No. 338749-23-8

[(Z)-[[2-(1,3-benzodioxol-5-yl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 2,4-dichlorobenzoate

Cat. No.: B2466528
CAS No.: 338749-23-8
M. Wt: 484.33
InChI Key: ICSWZTZNFSNFLQ-ZZIIXHQDSA-N
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Description

The compound appears to contain a 1,3-benzodioxol-5-yl group , a cyclopropyl group, a 4-methoxyphenyl group, and a 2,4-dichlorobenzoate group. These groups are common in many organic compounds and can contribute to various chemical properties and reactivities.

Scientific Research Applications

Molecular-Electronic Structures and Supramolecular Aggregation

[(Z)-[[2-(1,3-benzodioxol-5-yl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 2,4-dichlorobenzoate and similar compounds exhibit polarized molecular-electronic structures. These structures are characterized by intramolecular hydrogen bonding and have been linked to the formation of helical chains of rings and sheets through hydrogen bonds, contributing to their aggregation behavior in molecular systems (Low et al., 2004).

Antimicrobial Activities

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives have demonstrated good to moderate activities against various test microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Role in Endothelin-A Receptor Antagonism

Compounds containing the 1,3-benzodioxol-5-yl group, similar to the one , have been studied as endothelin-A receptor antagonists. These antagonists are significant in understanding the binding affinity and receptor subtype selectivity, which is crucial in the development of treatments for various cardiovascular diseases (Tasker et al., 1997).

Photodynamic Therapy for Cancer Treatment

Certain benzodioxole-containing compounds show promise in photodynamic therapy for cancer treatment. They demonstrate good fluorescence properties, high singlet oxygen quantum yield, and are suitable for Type II mechanisms in treating cancer (Pişkin et al., 2020).

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds with the benzodioxol-5-yl group have been extensively studied. These studies provide insights into the compound's molecular structure, intermolecular interactions, and properties that could be relevant for various biological applications (Jayaraj & Desikan, 2020).

Cytotoxic Activities Against Cancer

Novel derivatives of the benzodioxole group have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. This research offers potential pathways for developing new anticancer agents (Mohareb et al., 2016).

Properties

IUPAC Name

[(Z)-[[2-(1,3-benzodioxol-5-yl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Cl2NO5/c1-30-17-6-2-14(3-7-17)24(28-33-25(29)18-8-5-16(26)11-21(18)27)20-12-19(20)15-4-9-22-23(10-15)32-13-31-22/h2-11,19-20H,12-13H2,1H3/b28-24+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSWZTZNFSNFLQ-ZZIIXHQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)C2=C(C=C(C=C2)Cl)Cl)C3CC3C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N\OC(=O)C2=C(C=C(C=C2)Cl)Cl)/C3CC3C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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